molecular formula C17H20N2O3S2 B5513851 N-benzyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide

N-benzyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide

Cat. No. B5513851
M. Wt: 364.5 g/mol
InChI Key: OYUPZVUVQJSYDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to N-benzyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide often involves multi-step chemical reactions, starting from basic piperidine derivatives and incorporating various functional groups through reactions like halogenation, sulfonation, and amidation. For instance, the synthesis of piperidine derivatives with anti-acetylcholinesterase activity involves substituting the benzamide moiety with bulky groups to increase activity, indicating the significance of structural modifications in enhancing biological activity (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds similar to N-benzyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been extensively studied using techniques like NMR and X-ray crystallography. These studies reveal the importance of the piperidine nitrogen and the positioning of substituents for activity. For example, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives' activity is dramatically enhanced by the introduction of an alkyl or phenyl group at the nitrogen atom of benzamide, highlighting the role of molecular structure in determining biological activity (Sugimoto et al., 1990).

Chemical Reactions and Properties

The chemical reactivity of N-benzyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide derivatives involves interactions with biological targets such as enzymes, which can be influenced by the presence of specific functional groups. For example, compounds in this class have shown potent inhibitory activity against acetylcholinesterase, a key enzyme in cholinergic neurotransmission, indicating their potential utility in treating conditions like dementia (Sugimoto et al., 1990).

Scientific Research Applications

Anticholinesterase Activity

A study synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including compounds structurally related to N-benzyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, to evaluate their anti-acetylcholinesterase (AChE) activity. The introduction of specific groups significantly enhanced the activity against AChE, with one compound showing an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE), suggesting potential for development as antidementia agents (Sugimoto et al., 1990).

Antifungal Activity

N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, bearing similarities in functional groups to N-benzyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, were synthesized and showed antifungal activity against pathogens responsible for plant diseases. These findings indicate potential applications in agriculture for controlling fungal infections (Zhou Weiqun et al., 2005).

Urotensin-II Receptor Antagonism

Research into benzo[b]thiophene-2-carboxamide derivatives, which share a similar thiophene motif with N-benzyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, identified potent urotensin-II receptor antagonists. This suggests a potential therapeutic application in treating diseases related to the urotensin system (Chae Jo Lim et al., 2016).

Glycosidic Linkage Formation

The use of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride as reagents demonstrated their efficacy in activating thioglycosides for the formation of glycosidic linkages. This application is crucial in synthetic chemistry for constructing complex carbohydrates, indicating the versatility of compounds similar to N-benzyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide in facilitating such reactions (David Crich and Mark E. Smith, 2001).

Antibacterial Evaluation

Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, synthesized through reactions involving components structurally related to N-benzyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, demonstrated antibacterial effects against both Gram-negative and Gram-positive bacteria. This highlights the potential for developing new antibacterial agents from compounds with similar structural frameworks (Behjat Pouramiri et al., 2017).

properties

IUPAC Name

N-benzyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c20-17(18-12-14-7-3-1-4-8-14)16-11-15(13-23-16)24(21,22)19-9-5-2-6-10-19/h1,3-4,7-8,11,13H,2,5-6,9-10,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUPZVUVQJSYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide

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